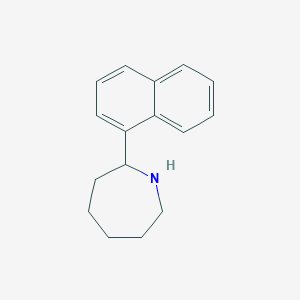

2-(Naphthalen-1-yl)azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Naphthalen-1-yl)azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-yl)azepane can be achieved through several methods. One practical approach involves the Pd/LA-catalyzed decarboxylation enabled exclusive [5 + 2] annulation. This method proceeds smoothly under mild conditions with ample reaction scope and carbon dioxide as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 2-(Naphthalen-1-yl)azepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the naphthalene ring.

Reduction: Reducing agents like lithium aluminum hydride can reduce the azepane ring.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can lead to the formation of naphthoquinones, while reduction of the azepane ring can yield various amines.

Scientific Research Applications

2-(Naphthalen-1-yl)azepane has found applications in several scientific research areas:

Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.

Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(Naphthalen-1-yl)azepane exerts its effects involves interactions with various molecular targets and pathways. For instance, azepane derivatives can inhibit enzymes or bind to DNA, affecting cellular processes. The specific molecular targets and pathways depend on the functional groups attached to the azepane ring and the overall structure of the compound .

Comparison with Similar Compounds

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound features a naphthalene ring and a triazole ring, showing similar structural complexity.

N-aryl azepanes: These compounds share the azepane ring structure but differ in the substituents attached to the nitrogen atom.

Uniqueness: 2-(Naphthalen-1-yl)azepane is unique due to its specific combination of a naphthalene ring and an azepane ring

Biological Activity

2-(Naphthalen-1-yl)azepane is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure

The chemical structure of this compound features a naphthalene moiety attached to an azepane ring, which contributes to its unique chemical reactivity and biological activity. The structural formula can be represented as:

The biological activity of this compound is thought to arise from its ability to interact with various biological targets. Preliminary studies suggest that the naphthalene part of the molecule can intercalate with DNA, potentially affecting gene expression and cellular processes. The azepane ring may also interact with protein structures, influencing enzyme activity and receptor binding .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, including Bacillus subtilis and Enterobacter cloacae. The zone of inhibition was measured to evaluate antibacterial efficacy:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2A | Bacillus subtilis | 15 |

| 2A | Enterobacter cloacae | 0 |

| 1A | Bacillus subtilis | 10 |

| 1A | Enterobacter cloacae | 5 |

Compound 2A showed superior antibacterial activity compared to compound 1A, indicating its potential as a lead compound in developing new antibacterial agents .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in cell culture models, suggesting a mechanism that may involve modulation of signaling pathways related to inflammation.

Study on Antimicrobial Activity

In a comparative study published in the Journal of Nepal Chemical Society, researchers synthesized several azepine derivatives, including this compound. They found that this compound exhibited potent antibacterial activity against Bacillus subtilis, supporting its potential use in pharmaceutical applications aimed at treating bacterial infections .

Investigation of Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory mechanisms of compounds similar to this compound. The findings indicated that these compounds could downregulate the expression of inflammatory markers in macrophages, providing a basis for further research into their therapeutic use in conditions characterized by chronic inflammation .

Properties

IUPAC Name |

2-naphthalen-1-ylazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-2-11-16(17-12-5-1)15-10-6-8-13-7-3-4-9-14(13)15/h3-4,6-10,16-17H,1-2,5,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIHOXXZQNCPJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.